1-(3-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one
Description
Properties
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-3-methylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-3-10(2)7-12(15)14-6-4-5-11(8-13)9-14/h10-11H,3-9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVKRDPZQJWBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)N1CCCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the serine/threonine-protein kinase chk1 . This protein plays a critical role in cell cycle regulation, DNA repair, and cellular response to DNA damage.
Mode of Action
Based on the action of similar compounds, it may interact with its target protein, potentially altering its function and leading to changes in cellular processes .
Biochemical Pathways
Given its potential interaction with serine/threonine-protein kinase chk1, it may influence pathways related to cell cycle regulation and dna repair .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Based on the potential target of this compound, it may influence cell cycle progression and dna repair mechanisms .
Biochemical Analysis
Biochemical Properties
1-(3-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. The nature of these interactions often involves inhibition, which can lead to increased levels of acetylcholine and subsequent effects on neurotransmission.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cholinesterase enzymes results in their inhibition, thereby increasing acetylcholine levels. This binding interaction is crucial for its biochemical and cellular effects, as it modulates neurotransmission and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enhanced neurotransmission and improved cognitive function. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it is metabolized by cytochrome P450 enzymes, which play a crucial role in the oxidation and breakdown of various compounds. This interaction affects metabolic flux and metabolite levels, influencing the compound’s overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is essential for its biological effects, as it needs to reach specific target sites to exert its actions.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with its target biomolecules. The localization is crucial for its activity and function, as it ensures that the compound reaches the appropriate sites within the cell.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Piperidine-Based Compounds
The following table summarizes key structural and pharmacological differences between 1-(3-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one and related compounds:
Detailed Structural and Functional Analysis
Piperidine Substitution Patterns
- 1-(3-Aminopiperidin-1-yl)ethan-1-one: Simpler acetylated derivative with a primary amine at the 3-position. Its lower molecular weight (142.2 g/mol) and polar ketone group suggest higher solubility in aqueous media compared to the target compound .
Functional Group Comparisons
- 4-HTMPIPO: Contains a hydroxy group and an indole moiety, which are absent in the target compound. These features likely confer affinity for serotonin or NMDA receptors, as seen in other hallucinogenic analogs .
- Ibrutinib : The piperidine ring is part of a larger heterocyclic system (pyrazolo[3,4-d]pyrimidine), enabling specific interactions with BTK’s active site. This contrasts with the target compound’s simpler piperidine-alkylketone architecture .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The target compound’s branched alkyl chain (logP estimated >2) suggests greater membrane permeability than 1-(3-aminopiperidin-1-yl)ethan-1-one (logP ~0.5) but lower than 4-HTMPIPO (logP ~3.5) .
- pKa and Solubility: The aminomethyl group (pKa ~9.7) may protonate at physiological pH, enhancing water solubility. However, the methylpentanone chain could offset this, reducing overall solubility compared to ibrutinib (which has ionizable pyrimidine nitrogens) .
Preparation Methods
Preparation Methods Analysis
Detailed Preparation Procedures
Synthesis via α-Bromoketone Intermediate and Piperidine Derivatives
One effective method involves preparing α-bromoketones as intermediates, which then react with piperidine derivatives to form the target compound. This method is supported by procedures used in analogous compounds such as pyrrolidinyl-pentanones (structurally related to the target compound).
- Step 1: Preparation of α-bromoketones by bromination of 3-methylpentan-1-one derivatives using bromine in the presence of catalysts like aluminum trichloride.
- Step 2: Nucleophilic substitution of the α-bromoketone with 3-aminomethylpiperidine or its protected form under mild conditions, typically in ether or ethanol solvents at room temperature.
- Step 3: Isolation of the product by extraction, acid-base workup, and recrystallization.
This method yields the ketone with the piperidinyl substituent installed at the α-position relative to the ketone group.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Bromination | Br2, AlCl3 catalyst, room temperature | Selective α-bromination without ring bromination |
| Nucleophilic substitution | 3-(Aminomethyl)piperidine, Et2O or EtOH, RT | Reaction time varies from 1 to 24 hours |
| Workup | Acid-base extraction, drying agents (MgSO4) | Purification by recrystallization |
Reference: Analogous procedures from pyrovalerone analog synthesis
Reductive Amination and Functional Group Transformations
Another approach involves reductive amination steps where a ketone precursor is reacted with an amine source to install the aminomethyl group on the piperidine ring.
- Step 1: Synthesis of a keto-precursor such as 1-(3-piperidinyl)-3-methylpentan-1-one.
- Step 2: Reductive amination with formaldehyde or a protected aminomethyl source using reducing agents like sodium borohydride.
- Step 3: Purification by extraction and crystallization.
This method benefits from mild conditions and allows direct installation of the aminomethyl substituent.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Reductive amination | Sodium borohydride, acetic acid, 1-10 °C | Controlled temperature to avoid side reactions |
| Workup | Extraction with ethyl acetate, solvent evaporation | Washing and drying to isolate pure product |
Reference: Reduction of amino-propenone intermediates to amino-propanol analogs
Cyclization and Lactamization Techniques
Though less directly reported for this exact compound, cyclization methods such as Meyers’ lactamization have been optimized for related piperidine derivatives to form bicyclic or tricyclic lactams. These methods involve:
- Heating keto-acids or keto-esters in solvents like toluene or water/methanol mixtures.
- Use of microwave irradiation to enhance reaction rates and yields.
- Isolation of lactam products with high stereochemical control.
While these methods are more applicable to complex lactams, they provide insight into potential cyclization steps in the synthesis of piperidinyl ketones.
| Solvent | Temperature | Conversion (%) | Notes |
|---|---|---|---|
| Toluene (reflux) | ~110 °C | 66 | Conventional method |
| Water/methanol mix | 150 °C (microwave) | 76 | Improved conversion, reduced time |
Reference: Optimization of Meyers’ lactamization reaction
Comparative Summary of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| α-Bromoketone substitution | Bromination → Nucleophilic substitution | High yield, mild conditions | Requires bromination step |
| Reductive amination | Ketone precursor + reducing agent | Mild, direct installation of aminomethyl | Sensitive to reaction conditions |
| Cyclization/lactamization | Keto-acid cyclization under reflux/microwave | Stereoselective, efficient for lactams | Less direct for target compound |
Research Findings and Notes
- The α-bromoketone approach is well-established in the synthesis of substituted piperidinyl ketones, providing excellent yields and straightforward purification steps.
- Reductive amination using sodium borohydride in acetic acid solutions is effective for converting unsaturated ketone intermediates to aminomethyl derivatives, with temperature control critical for selectivity.
- Avoidance of toxic solvents like pyridine is preferred for industrial scale synthesis, with alternatives such as toluene or aqueous media being favored.
- Microwave-assisted reactions can significantly reduce reaction times and improve conversion rates in lactamization and cyclization steps, potentially applicable to intermediate synthesis.
Q & A
Basic: What are the key steps and optimization parameters for synthesizing 1-(3-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperidine core followed by coupling with a ketone intermediate. Key steps include:
- Aminomethylation : Introducing the aminomethyl group to the piperidine ring via reductive amination or nucleophilic substitution .
- Ketone Formation : Coupling the modified piperidine with a 3-methylpentan-1-one derivative using catalysts like palladium on carbon .
- Optimization Parameters :
- Temperature : Maintain 50–80°C during coupling to balance reaction rate and side-product formation .
- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates .
- Purification : Column chromatography or preparative HPLC ensures ≥95% purity .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Validate structural integrity and purity using:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the piperidine ring (δ 2.5–3.5 ppm) and methyl groups (δ 1.0–1.5 ppm) .
- ¹³C NMR : Confirm carbonyl resonance (δ ~210 ppm) and quaternary carbons .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity; retention time should match reference standards .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H]⁺) .
Basic: How can researchers assess the compound’s potential pharmacological activity?
Initial screening involves:
- In Vitro Assays :
- Enzyme Inhibition : Test activity against targets like kinases or GPCRs at varying concentrations (e.g., 1–100 µM) .
- Cell Viability : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Computational Docking : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to receptors like the 5-HT₃ ion channel .
Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from variations in assay conditions or compound purity. Mitigate by:
- Replication Studies : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) .
- Purity Verification : Re-analyze batches via HPLC; impurities >2% can skew results .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines to confirm specificity .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Advanced: What methodologies are recommended for studying the environmental fate of this compound?
Adopt a tiered approach inspired by Project INCHEMBIOL :
Degradation Pathways :
- Hydrolysis : Incubate in buffers (pH 4–9) at 25°C and monitor via LC-MS.
- Photolysis : Expose to UV light (λ = 254 nm) and quantify degradation products.
Bioaccumulation : Use fish models (e.g., zebrafish) to measure bioconcentration factors (BCF).
Ecotoxicology :
- Algal Growth Inhibition : Test on Chlorella vulgaris (OECD 201).
- Daphnia Mortality : 48-hour acute toxicity assays (OECD 202).
Advanced: How can theoretical frameworks guide mechanistic studies of this compound’s interactions?
Align with established models:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with GROMACS) to predict binding stability .
- QSAR Models : Corrogate structural features (e.g., logP, polar surface area) with activity data to identify pharmacophores .
- Enzyme Kinetics : Apply Michaelis-Menten principles to inhibition studies; calculate values for competitive binding .
Advanced: What experimental design considerations are critical for in vivo studies?
Follow principles from randomized block designs :
- Dosing Groups : Include vehicle control, low/mid/high doses (e.g., 10, 50, 100 mg/kg).
- Endpoint Selection : Measure biomarkers (e.g., serum creatinine for nephrotoxicity) at predefined intervals.
- Statistical Power : Use ≥8 animals/group to ensure significance (α = 0.05, β = 0.2).
- Blinding : Assign treatment groups randomly to minimize bias .
Advanced: How can researchers address challenges in scaling up synthesis for preclinical trials?
Optimize for reproducibility:
- Catalyst Loading : Reduce Pd/C from 5% to 1% to lower costs while maintaining yield .
- Continuous Flow Systems : Implement microreactors for exothermic steps (e.g., amide coupling) .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress in real time .
Advanced: What strategies validate the compound’s stability under varying storage conditions?
Conduct accelerated stability studies per ICH guidelines:
- Temperature/Humidity : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months .
- Light Exposure : Test in ICH-compliant light cabinets (1.2 million lux·hr).
- Analytical Endpoints : Track purity (HPLC), degradation products (LC-MS), and crystallinity (PXRD) .
Advanced: How can contradictory spectral data (e.g., NMR shifts) be reconciled?
Address discrepancies via:
- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding .
- Dynamic Exchange : Variable-temperature NMR identifies conformational changes (e.g., piperidine ring puckering) .
- X-ray Crystallography : Resolve absolute configuration if chiral centers are present .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
